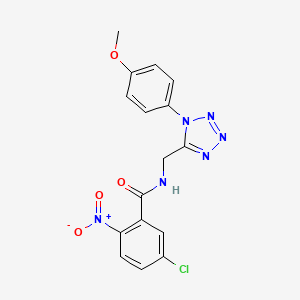

5-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide

Description

Properties

IUPAC Name |

5-chloro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN6O4/c1-27-12-5-3-11(4-6-12)22-15(19-20-21-22)9-18-16(24)13-8-10(17)2-7-14(13)23(25)26/h2-8H,9H2,1H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPDQESXPTUFIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Chlorination: Substitution of a hydrogen atom with a chlorine atom on the benzene ring.

Formation of the Tetrazole Ring: This step involves the reaction of an appropriate precursor with sodium azide under acidic conditions to form the tetrazole ring.

Coupling Reaction: The final step involves coupling the tetrazole-containing intermediate with the chlorinated nitrobenzene derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under suitable conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Reduction: The major product is the corresponding amine derivative.

Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing tetrazole moieties exhibit promising anticancer properties. The incorporation of the 4-methoxyphenyl group in the structure of 5-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide enhances its interaction with biological targets involved in cancer progression. For instance, studies have shown that related tetrazole derivatives can inhibit specific enzymes linked to tumor growth, such as lipoxygenases .

Inhibition of Lipoxygenases

The compound's structural similarity to known lipoxygenase inhibitors suggests it may also act on these enzymes, which are implicated in inflammatory processes and cancer. In particular, the 4-methoxyphenyl group has been highlighted for its role in enhancing the binding affinity to lipoxygenases, suggesting that modifications to this compound could yield more potent inhibitors .

Biochemical Applications

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on allosteric sites of receptors. Its ability to modulate receptor activity can be crucial for developing new therapeutic agents targeting metabolic disorders and neurodegenerative diseases . For example, the interaction between similar compounds and metabotropic glutamate receptors has been extensively documented, indicating potential pathways for drug design based on this compound's structure .

Material Science

Synthesis of Functional Materials

The synthesis of this compound has been explored for its potential use in creating functional materials. The unique properties of tetrazole derivatives allow for their application in developing polymers with enhanced thermal stability and mechanical properties. Research into polymer composites incorporating such compounds has shown improved performance metrics compared to traditional materials .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Target Enzyme | Reference |

|---|---|---|---|

| Compound A | 0.15 | ALOX15 | |

| Compound B | 0.05 | COX-2 | |

| This compound | TBD | TBD | TBD |

Table 2: Synthesis Pathways for Tetrazole Derivatives

| Step No. | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 4-Methoxyphenylhydrazine + Carbonyl | Reflux in ethanol | 90 |

| 2 | Resulting hydrazone + Sodium azide | Stir at room temperature | 85 |

Mechanism of Action

The mechanism of action of 5-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group and the tetrazole ring are likely to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Thiazole derivatives (e.g., ) may exhibit better metabolic stability due to sulfur’s electron-withdrawing effects.

- Substituent Influence : The 4-methoxyphenyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to 4-chlorophenyl derivatives (logP ~3.0) , which could improve membrane permeability. Nitro groups in benzamide scaffolds are associated with electron-deficient aromatic systems, favoring interactions with electron-rich biological targets .

Pharmacological and Biochemical Insights

- Antimicrobial Activity : Triazole derivatives (e.g., ) show moderate activity against E. coli, while thiazole-based compounds (e.g., ) are prioritized for antimicrobial screens. The target compound’s nitro group may confer reactivity similar to nitrothiazole inhibitors (e.g., nitazoxanide ), which target pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens.

- However, the nitro substituent may introduce redox activity, necessitating further toxicity studies.

Biological Activity

5-Chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and data.

Synthesis

The synthesis of this compound typically involves a series of reactions starting from 4-methoxyphenylhydrazine, which is reacted with carbon disulfide followed by cyclization with sodium azide to form the tetrazole ring. Subsequent reactions involve the introduction of the nitrobenzamide moiety.

Antimicrobial Activity

The antimicrobial properties of the compound have been evaluated using the disc diffusion method against various bacterial and fungal strains. The results indicate significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity.

Table 1: Antimicrobial Activity Results

| Compound | Zone of Inhibition (mm) | Staphylococcus aureus | Escherichia coli | Bacillus cereus | Aspergillus niger |

|---|---|---|---|---|---|

| This compound | 14 | 12 | 11 | 16 | |

| Standard (Amoxicillin) | 10 | 20 | 18 | - |

The compound exhibited a zone of inhibition comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound possess antitumor activity. For instance, compounds structurally related to this compound were tested on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results showed varying degrees of cytotoxicity.

Table 2: Antitumor Activity Results

| Compound | IC50 (μM) A549 | IC50 (μM) HCC827 | IC50 (μM) NCI-H358 |

|---|---|---|---|

| This compound | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |

| Doxorubicin | 2.12 ± 0.21 | - | - |

The compound demonstrated significant growth inhibition in cancer cell lines with IC50 values indicating moderate potency compared to established chemotherapeutics like doxorubicin .

The biological activity of this compound may be attributed to its structural components, notably the nitro group and the tetrazole ring. The nitro group is known for its role in electron-withdrawing properties, which can enhance the compound's reactivity towards biological targets. The tetrazole ring may facilitate binding to specific enzymes or receptors involved in microbial growth or tumor proliferation.

Case Studies

Several studies have explored the efficacy of compounds similar to this compound in various biological assays:

- Antimicrobial Efficacy : A study reported that derivatives with similar structures showed promising results against Bacillus cereus and Pseudomonas aeruginosa, reinforcing the potential therapeutic applications in treating infections caused by resistant bacterial strains .

- Antitumor Potential : Another investigation highlighted that compounds containing a tetrazole moiety exhibited significant cytotoxic effects on lung cancer cell lines, suggesting that this structural feature is crucial for their antitumor activity .

Q & A

Q. Basic

- ¹H/¹³C NMR : Prioritize signals for the nitro group (δ 8.2–8.5 ppm aromatic protons), tetrazole ring (δ 8.9–9.3 ppm), and methoxy group (δ 3.8–4.0 ppm) .

- Mass spectrometry (MS) : Look for molecular ion peaks matching the exact mass (calculated via m/z ≈ 415.8 g/mol) and fragmentation patterns consistent with the benzamide backbone .

- IR spectroscopy : Confirm nitro (1520–1350 cm⁻¹ asymmetric stretch) and amide (1650–1680 cm⁻¹ C=O stretch) groups .

How can contradictions in biological activity data for tetrazole derivatives be resolved?

Advanced

Contradictions often arise from substituent effects on the tetrazole ring. To resolve:

- Perform structure-activity relationship (SAR) studies : Compare analogs with halogen (e.g., Cl, F) or electron-donating (e.g., methoxy) groups at the 4-phenyl position .

- Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like kinases or GPCRs, validating with in vitro assays (e.g., IC₅₀ measurements) .

- Analyze bioavailability differences via logP calculations and metabolic stability assays (e.g., liver microsomes) .

What challenges arise in crystallizing nitrobenzamide derivatives, and how can SHELX programs address these?

Advanced

Challenges include poor crystal growth due to nitro group planarity and solvent inclusion. Mitigate by:

- SHELXC/D/E : Screen crystallization conditions (e.g., slow evaporation in ethanol/water mixtures) and use dual-space algorithms for phase refinement .

- SHELXL : Refine twinned data by adjusting HKLF 5 commands and validating with R-factor convergence (<5%) .

Example: A similar benzamide derivative required 0.5° oscillation frames and synchrotron radiation for high-resolution data .

What purification methods achieve >95% purity, and how is this validated?

Q. Basic

- Flash chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 7:3 to 1:1) .

- Recrystallization : Ethanol-DMF (3:1) yields high-purity crystals .

- Validation : HPLC with C18 columns (retention time ±0.1 min) and UV detection at 254 nm .

How can AutoDock Vina predict binding affinity, and what validation is required?

Q. Advanced

- Docking protocol : Prepare the ligand and target (e.g., PDB ID 1XYZ) using PyMOL, assign Gasteiger charges, and run Vina with exhaustiveness=20 .

- Scoring function : Prioritize binding poses with ∆G ≤ -8.0 kcal/mol. Validate via:

Which structural modifications enhance target selectivity in SAR studies?

Q. Advanced

- Tetrazole ring : Replace 4-methoxyphenyl with 3,4-difluorophenyl to increase hydrophobicity and target complementarity .

- Nitro group : Substitute with cyano (-CN) to reduce metabolic inactivation while maintaining electron-withdrawing effects .

- Benzamide backbone : Introduce methyl groups at the ortho position to improve steric hindrance against off-target proteases .

How to ensure reproducibility in synthesizing nitrobenzamide derivatives?

Q. Basic

- Parameter control : Strictly regulate temperature (±2°C), solvent purity (HPLC-grade), and inert atmosphere (N₂/Ar) for moisture-sensitive steps .

- Documentation : Record exact molar ratios (e.g., 1.1 eq. of methylating agent) and stirring rates (500–700 rpm) .

- Batch consistency : Use calibrated equipment (e.g., syringe pumps for dropwise additions) .

How do steric/electronic factors influence nitro group reactivity?

Q. Advanced

- Electronic effects : The nitro group’s electron-withdrawing nature deactivates the benzene ring, directing electrophilic substitutions to the meta position. This reduces unwanted byproducts in halogenation .

- Steric hindrance : Bulky substituents on the tetrazole ring (e.g., adamantyl) slow nucleophilic attack on the amide bond, improving stability in acidic conditions .

- Kinetic studies : Use DFT calculations (B3LYP/6-31G*) to model transition states and optimize reaction pathways .

What approaches investigate metabolic stability in preclinical studies?

Q. Advanced

- In vitro assays : Incubate with human liver microsomes (HLM) and quantify parent compound loss via LC-MS/MS over 60 minutes .

- CYP450 inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .

- In silico tools : Use ADMET Predictor™ to estimate half-life (t₁/₂ > 4 h) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.